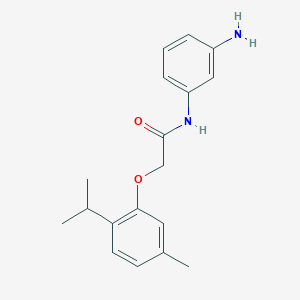

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes an aminophenyl group and an isopropyl-methylphenoxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 3-nitroaniline and 2-isopropyl-5-methylphenol.

Reduction of Nitro Group: The nitro group in 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Formation of Phenoxyacetamide: The 2-isopropyl-5-methylphenol is reacted with chloroacetic acid to form 2-(2-isopropyl-5-methylphenoxy)acetic acid.

Amidation Reaction: The final step involves the reaction of 3-aminophenylamine with 2-(2-isopropyl-5-methylphenoxy)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the phenoxyacetamide moiety, potentially leading to the formation of simpler amides or alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of simpler amides or alcohols.

Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is investigated for its potential therapeutic properties, especially in relation to:

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Biological Research

The compound is also explored for its interactions with biological systems:

- Osteoclast Inhibition : Similar compounds have demonstrated the ability to inhibit osteoclast differentiation and function, which is crucial for treating osteoporosis. For example, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to significantly inhibit bone resorption and osteoclast formation in vitro .

- Enzyme Modulation : The compound may act as a modulator of specific enzymes or receptors, influencing various biochemical pathways. This property is vital for developing drugs targeting metabolic diseases or cancers .

Case Study 1: Osteoporosis Treatment

In a study involving ovariectomized mice, a derivative similar to this compound was shown to prevent bone loss by inhibiting osteoclast activity. The results were assessed using micro-computed tomography (micro-CT) and histological analysis, confirming the compound's protective effects against bone resorption induced by estrogen deficiency .

Case Study 2: Cancer Cell Line Studies

Research on various derivatives indicated that these compounds could selectively induce apoptosis in specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies with fewer side effects .

Mecanismo De Acción

The mechanism of action of N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide: Similar structure but with the amino group in the para position.

N-(3-Aminophenyl)-2-(2-tert-butyl-5-methylphenoxy)acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for certain applications compared to its analogs.

Actividad Biológica

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound features a distinctive structure that contributes to its biological activity. The presence of an amino group and a phenoxy moiety enhances its interaction with biological targets.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing cellular responses.

- Gene Expression Alteration : The compound may affect gene expression related to its biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it has demonstrated:

- Cell Viability Reduction : Studies indicate that the compound significantly reduces cell viability in cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer).

- Mechanisms of Induction : The anticancer effects are believed to be mediated through apoptosis and autophagy induction .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.95 | Apoptosis induction |

| HEPG2 | 2.36 | Autophagy activation |

| A375 (Melanoma) | 3.45 | Cell cycle arrest |

*IC50 values indicate the concentration required to inhibit 50% of cell viability.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

Case Studies

-

Study on Anticancer Properties :

A study conducted by Zhang et al. demonstrated that derivatives similar to this compound exhibited potent inhibition against several cancer cell lines, with IC50 values lower than standard chemotherapeutic agents . -

Antimicrobial Testing :

Research published in MDPI indicated that this compound showed promising results in inhibiting bacterial growth, particularly against gram-positive bacteria, making it a candidate for further development as an antibacterial drug .

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)16-8-7-13(3)9-17(16)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11,19H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKXRHYIDYGCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.